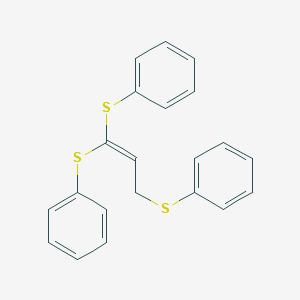
1,1,3-Tris(phenylthio)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Tris(phenylthio)-1-propene is a synthetic compound that has attracted attention due to its potential applications in scientific research. This compound is commonly referred to as TPTP and is a member of the organosulfur compound family. TPTP is a colorless liquid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
TPTP is known to interact with proteins through covalent bonding with cysteine residues. This interaction can lead to the modification of protein function and can be used to study protein structure and function. TPTP has also been shown to have antioxidant properties that can protect cells from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
TPTP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. TPTP has also been shown to have anti-inflammatory properties and to protect cells from oxidative stress. Additionally, TPTP has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TPTP is its versatility in the laboratory. It can be used as a ligand for metal complexes, as a building block for organic synthesis, and as a probe for studying protein-ligand interactions. However, one of the limitations of TPTP is its potential toxicity. It is important to handle TPTP with care and to use appropriate safety measures when working with this compound.
Direcciones Futuras
The potential applications of TPTP in scientific research are vast. Some possible future directions include the development of new drugs for the treatment of cancer and other diseases, the study of protein-ligand interactions, and the development of new materials for use in electronics and other fields. Additionally, further research is needed to fully understand the biochemical and physiological effects of TPTP and to determine its potential toxicity.
Métodos De Síntesis
The synthesis of TPTP involves the reaction between propargyl chloride and thiophenol in the presence of a base. The reaction is carried out under an inert atmosphere and the product is purified using column chromatography. This method has proven to be efficient and yields high-quality TPTP.
Aplicaciones Científicas De Investigación
TPTP has been widely used in scientific research due to its unique chemical properties. It has been used as a ligand for metal complexes, as a building block for organic synthesis, and as a probe for studying protein-ligand interactions. TPTP has also been used in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
Número CAS |
102070-37-1 |
|---|---|
Nombre del producto |
1,1,3-Tris(phenylthio)-1-propene |
Fórmula molecular |
C21H18S3 |
Peso molecular |
366.6 g/mol |
Nombre IUPAC |
1,3-bis(phenylsulfanyl)prop-1-enylsulfanylbenzene |
InChI |
InChI=1S/C21H18S3/c1-4-10-18(11-5-1)22-17-16-21(23-19-12-6-2-7-13-19)24-20-14-8-3-9-15-20/h1-16H,17H2 |
Clave InChI |
XBMCYJDHTDKVJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC=C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)SCC=C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



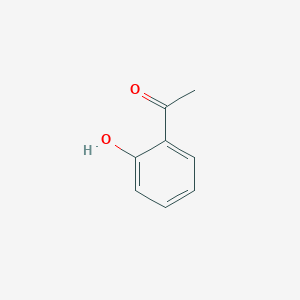
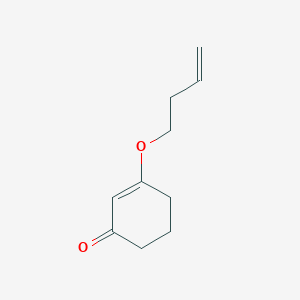
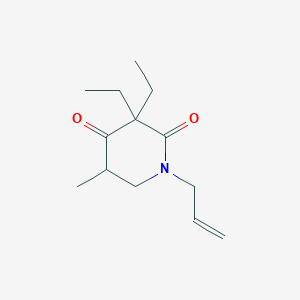
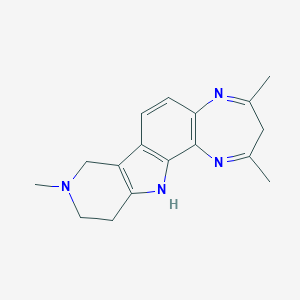
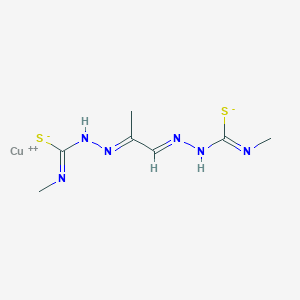
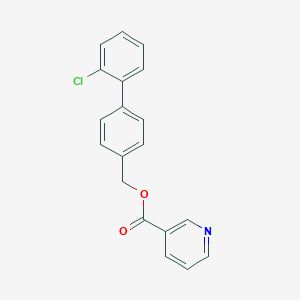
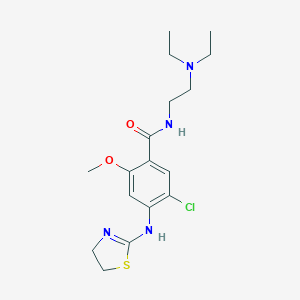
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)
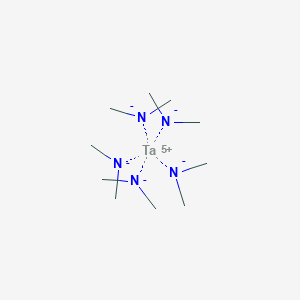

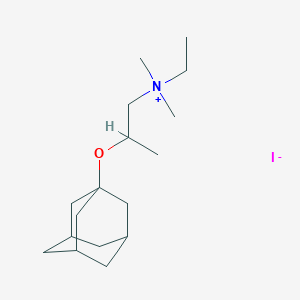
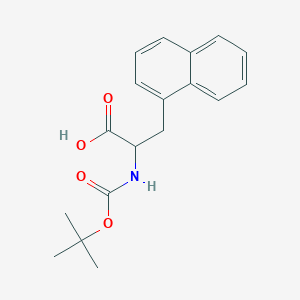

![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)